tert-butyl 4-[4-(piperazin-1-yl)butyl]piperazine-1-carboxylate
Description
tert-Butyl 4-[4-(piperazin-1-yl)butyl]piperazine-1-carboxylate is a bifunctional piperazine derivative characterized by a butyl linker bridging two piperazine rings. One piperazine is protected by a tert-butyloxycarbonyl (Boc) group, a common strategy to enhance solubility and stability during synthetic processes . This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting central nervous system (CNS) disorders, such as antipsychotics and enzyme inhibitors .
Properties
CAS No. |
2229212-40-0 |
|---|---|
Molecular Formula |
C17H34N4O2 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
tert-butyl 4-(4-piperazin-1-ylbutyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H34N4O2/c1-17(2,3)23-16(22)21-14-12-20(13-15-21)9-5-4-8-19-10-6-18-7-11-19/h18H,4-15H2,1-3H3 |
InChI Key |
ASNIOTIPZYKWMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCCCN2CCNCC2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[4-(piperazin-1-yl)butyl]piperazine-1-carboxylate typically involves multiple steps, starting with the reaction of piperazine with an appropriate alkyl halide to form the piperazine derivative
Industrial Production Methods
In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and specific solvents to facilitate the reactions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of functional groups to more reduced forms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-[4-(piperazin-1-yl)butyl]piperazine-1-carboxylate can be used as a building block for the synthesis of more complex molecules. It can also serve as a reagent in organic synthesis reactions.
Biology
In biological research, this compound can be used to study the interactions of piperazine derivatives with biological targets. It may also be employed in the development of new drugs or therapeutic agents.
Medicine
In the medical field, the compound has potential applications in the treatment of various diseases. It can be used as a precursor for the synthesis of pharmaceuticals or as a component in drug formulations.
Industry
In industry, this compound can be utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism by which tert-butyl 4-[4-(piperazin-1-yl)butyl]piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The piperazine rings can bind to receptors or enzymes, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Groups
a) Alkyl Chain Length and Substituents
- Target Compound : Features a 4-carbon butyl linker between two piperazine rings. The Boc group on one piperazine facilitates selective deprotection for downstream functionalization.
- Shorter Chain Analogues :
- tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate (): Lacks an alkyl chain, with a pyrimidine ring directly attached. This reduces flexibility but enhances aromatic interactions in target binding.
- tert-Butyl 4-(2-bromobenzyl)piperazine-1-carboxylate (): Contains a benzyl group instead of a butyl chain, favoring π-π stacking in receptor pockets.
b) Heterocyclic Modifications
- tert-Butyl 4-(6-fluoro-4-methylpyridin-3-yl)piperazine-1-carboxylate (): Incorporates a fluorinated pyridine, increasing metabolic stability and lipophilicity compared to the non-fluorinated target compound .
c) Protecting Groups
- tert-Butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate (): The cyano group on the pyridine ring alters electronic properties, influencing reactivity in cross-coupling reactions .
- tert-Butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate (): A nitro group provides a handle for further reduction to amines, a feature absent in the target compound .
Key Observations :
Physicochemical and Pharmacological Properties
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